

Melting point of 4-(4-Chlorophenoxy)benzotrile

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Compound of Interest

Compound Name: 4-(4-Chlorophenoxy)benzotrile

CAS No.: 74448-92-3

Cat. No.: B1353062

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Technical Whitepaper: Thermodynamic Characterization and Quality Control of **4-(4-Chlorophenoxy)benzotrile**

Executive Summary

4-(4-Chlorophenoxy)benzotrile (CAS 74448-92-3) is a critical diaryl ether scaffold utilized in the synthesis of high-performance agrochemicals and pharmaceutical agents, specifically Leukotriene A4 Hydrolase (LTA4H) inhibitors. As a solid-state intermediate, its melting point (MP) serves as the primary thermodynamic indicator of purity during scale-up and process validation.

This guide provides a definitive technical analysis of the compound's thermodynamic profile. It moves beyond basic data listing to establish a causality-driven quality control (QC) protocol, linking synthetic impurities to specific melting point depressions.

Physicochemical Profile

The thermodynamic behavior of **4-(4-Chlorophenoxy)benzotrile** is governed by the rigidity of the diphenyl ether linkage and the electron-withdrawing nitrile group.

Table 1: Core Technical Specifications

Property	Specification	Technical Note
CAS Number	74448-92-3	Distinct from 4-chlorobenzonitrile (CAS 623-03-0).
Molecular Formula		MW: 229.66 g/mol
Melting Point (Standard)	84.0 – 88.0 °C	Narrow range (<2°C) indicates >98% purity.
Appearance	White to off-white crystalline powder	Yellowing indicates oxidation or phenolic impurities.
Solubility	Soluble: Methanol, DMSO, DMF, Acetone Insoluble: Water	Hydrophobic aromatic rings prevent aqueous solubility.[1]
Purity Standard	>98.0% (GC/HPLC)	Required for pharmaceutical intermediate grade.

Synthesis & Impurity Origins

To understand melting point deviations, one must understand the synthesis. The industrial preparation typically involves a Nucleophilic Aromatic Substitution (

) or an Ullmann-type coupling.

Primary Reaction: Coupling of 4-Chlorophenol and 4-Fluorobenzonitrile (or 4-Chlorobenzonitrile) in the presence of a base (e.g.,

) and a polar aprotic solvent (DMF or DMSO).

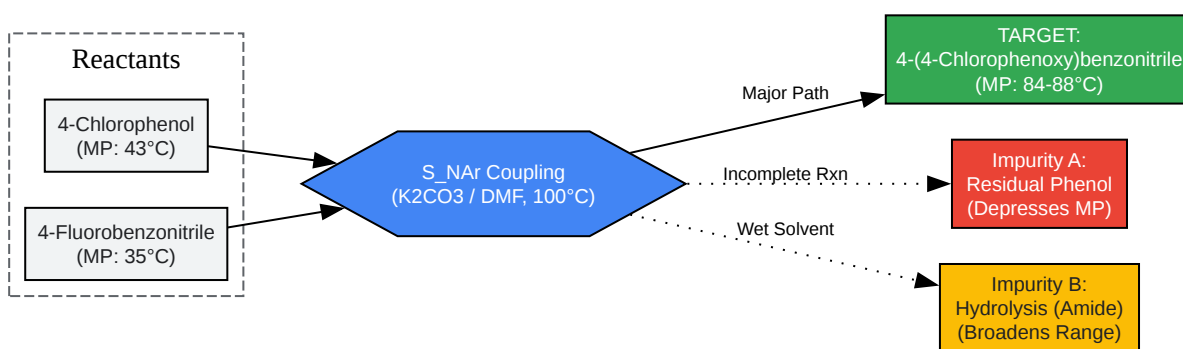
Mechanistic Impurity Profiling

Deviations in the melting point are rarely random; they are fingerprints of specific residual reactants:

- Residual 4-Chlorophenol (MP: ~43 °C): The most common impurity. Even trace amounts (0.5%) can significantly depress the MP of the target due to eutectic formation.

- Residual 4-Fluorobenzonitrile (MP: ~35 °C): Low melting point starting material that causes "wet" crystal appearance and MP depression.
- Hydrolysis Byproducts: If water is present in the solvent, the nitrile group can hydrolyze to 4-(4-chlorophenoxy)benzamide (MP > 150 °C). This impurity will widen the melting range and may cause a "pre-melt" or an artificially high final melting temperature.

Diagram 1: Synthesis Pathway and Impurity Logic



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Caption: Synthesis via

showing critical impurities that alter thermodynamic properties.

Experimental Methodology: Melting Point Determination

For accurate characterization, a dual-method approach is recommended to validate the solid-state integrity.

Method A: Capillary Method (Routine QC)

- Instrument: Buchi or Mettler Toledo MP Apparatus.
- Protocol:

- Dry sample at 40°C under vacuum for 2 hours to remove solvent residues (methanol/acetone).
- Pack capillary to a height of 3 mm.
- Ramp Rate: 10°C/min to 75°C, then 1°C/min to 90°C.
- Acceptance Criteria:
 - Onset:
84.0 °C^[2]^[3]
 - Clear Point:
88.0 °C^[2]^[4]^[5]^[6]
 - Range:
2.0 °C (Wide ranges indicate solid solution impurities).

Method B: Differential Scanning Calorimetry (DSC) (R&D Validation)

- Purpose: To distinguish between solvent solvates and true polymorphs.
- Parameters:
 - Pan: Aluminum, crimped (pinhole).
 - Rate: 10 °C/min.
 - Atmosphere: Nitrogen purge (50 mL/min).
- Signal Interpretation: Look for a sharp endothermic peak with an onset at ~84.5 °C. A secondary broad endotherm at 60–80 °C indicates trapped solvent (methanol) or moisture.

Applications in Drug Development

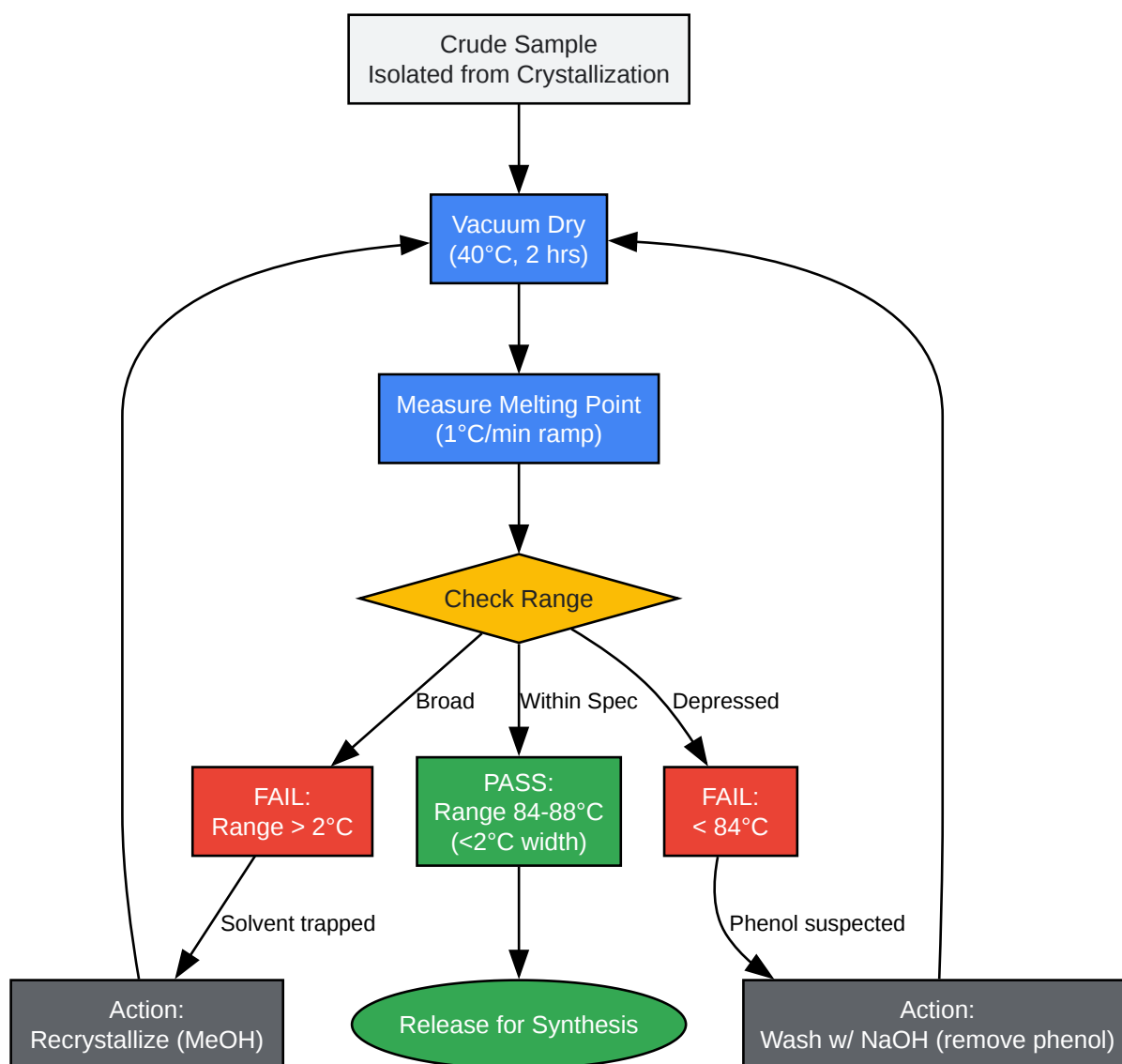
4-(4-Chlorophenoxy)benzotrile is not merely a commodity chemical; it is a precision intermediate.

- **LTA4H Inhibitors:** It serves as the lipophilic "tail" in the synthesis of Leukotriene A4 Hydrolase inhibitors (e.g., analogues of DG-051). The diphenyl ether moiety provides essential hydrophobic binding within the enzyme's active pocket.
- **Agrochemicals:** The scaffold is used in the development of PPO (Protoporphyrinogen Oxidase) inhibitor herbicides.
- **Polymer Science:** Used as a monomer precursor for high-performance poly(aryl ether nitriles) (PEN), known for thermal stability.

Quality Control Protocol (Self-Validating Workflow)

This workflow ensures that only material meeting the strict thermodynamic criteria moves forward to synthesis.

Diagram 2: QC Decision Logic



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Caption: Logical decision tree for lot release based on thermodynamic data.

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